2-(3,4-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(3,4-Dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide group attached to an acetohydrazide backbone, with additional functional groups including a dimethylphenoxy moiety and a naphthalenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide typically involves a multi-step process:
Preparation of 3,4-Dimethylphenoxyacetic Acid: This can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 3,4-Dimethylphenoxyacetohydrazide: The acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 3,4-dimethylphenoxyacetohydrazide with naphthalen-2-carbaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the naphthalenylmethylidene group, converting it to a more saturated form.
Substitution: The phenoxy and naphthalenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce more saturated derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3,4-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of heterocyclic compounds and other bioactive molecules.
Biology
The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may contribute to binding affinity and specificity towards certain biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, 2-(3,4-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3,4-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The hydrazide group can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenoxy)acetohydrazide: Similar in structure but with different substitution patterns on the phenoxy group.
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: Contains a chloro substituent, which can alter its chemical and biological properties.
N’-[(E)-Naphthalen-1-ylmethylidene]acetohydrazide: Similar naphthalenylmethylidene group but different positioning.
Uniqueness
2-(3,4-Dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C21H20N2O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H20N2O2/c1-15-7-10-20(11-16(15)2)25-14-21(24)23-22-13-17-8-9-18-5-3-4-6-19(18)12-17/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
OFMBLCGZLJAQDO-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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